(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine
Description
(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a chiral piperazine derivative characterized by three key substituents:
- 1-position: A tert-butoxycarbonyl (Boc) protecting group, which enhances solubility and stability during synthesis .
- 4-position: A benzyl moiety, which increases lipophilicity and influences receptor binding interactions .
The (R) -configuration at the 2-position is critical for stereoselective interactions with biological targets, as seen in related piperazine-based inhibitors . This compound serves as an intermediate in pharmaceutical synthesis, particularly for dopamine receptor ligands and kinase inhibitors, where substituent positioning and stereochemistry dictate activity .
Properties
IUPAC Name |
tert-butyl (2R)-4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBKIGOBELWXJV-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine typically involves the protection of the piperazine nitrogen atoms with a Boc group, followed by the introduction of the benzyl and hydroxymethyl groups. One common method includes:
Protection of Piperazine: The piperazine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected piperazine is then benzylated using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced through a reaction with formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of ®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation with catalysts such as palladium on carbon.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Methyl-substituted piperazine
Substitution: Free amine derivatives
Scientific Research Applications
®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of drugs targeting neurological and psychiatric disorders.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The benzyl and hydroxymethyl groups can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent type, position, and stereochemistry. Below is a comparative analysis of (R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine with structurally related compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Findings :
Substituent Positioning :
- The 2-hydroxymethyl group in the target compound may reduce metabolic oxidation compared to 4-benzyl or phenylpiperazines, which are prone to N-dealkylation .
- In dopamine receptor ligands (e.g., aripiprazole derivatives), 2-position substituents like methoxy or fluoroethoxy enhance D2 receptor selectivity by 60-fold compared to unsubstituted analogues .
Stereochemical Influence :
- The (R) -configuration at the 2-position is analogous to PDHK inhibitors, where methyl substitution in this position increased potency >1,000-fold .
Biological Activity: Piperazine-benzyl derivatives (e.g., Compound 3) show strong adenosine A2A receptor (hA2AAR) binding (Ki = 58 nM), outperforming piperidine analogues (Ki = 594 nM) . Hydroxymethyl groups may mimic alcohol functionalities in kinase inhibitors, enhancing hydrogen bonding with catalytic residues .
Metabolic Considerations :
- Piperazine rings are metabolic liabilities, often undergoing oxidation or dealkylation. The hydroxymethyl group in the target compound could mitigate this via steric hindrance or alternative metabolic pathways .
Biological Activity
(R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its versatility in drug design and development. The presence of the tert-butoxycarbonyl (Boc) protecting group, along with hydroxymethyl and benzyl substituents, enhances its reactivity and interaction with biological targets.
The mechanism of action for this compound is primarily related to its ability to act as a prodrug. Upon administration, the Boc group can be enzymatically removed, releasing the active form of the compound that can interact with various biological targets such as enzymes and receptors. This interaction may modulate their activity, potentially leading to therapeutic effects in various disease states .
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival pathways . The specific interactions of this compound with protein kinases are still under investigation but suggest a promising avenue for cancer treatment.
Neuropharmacological Effects
Additionally, there is evidence suggesting that this compound may influence neurotransmitter systems, potentially offering antidepressant or antipsychotic effects. Compounds with similar piperazine structures have been reported to modulate serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects .
Study 1: Kinase Inhibition
A study focused on the kinase inhibition profile of piperazine derivatives highlighted the potential of this compound as a selective inhibitor of cyclin-dependent kinases (CDKs). The compound demonstrated effective binding to CDK4/6, suggesting its utility in treating metastatic breast cancer .
| Compound | IC50 (nM) | Target |
|---|---|---|
| (R)-1-Boc-4-benzyl... | 50 | CDK4 |
| (R)-1-Boc-4-benzyl... | 40 | CDK6 |
Study 2: Neurotransmitter Modulation
Another investigation assessed the effects of piperazine derivatives on neurotransmitter uptake. The results indicated that this compound could enhance serotonin reuptake inhibition, supporting its potential role in treating depression.
| Compound | Effect on 5-HT Uptake | Reference |
|---|---|---|
| (R)-1-Boc-4-benzyl... | Inhibition by 60% |
Q & A
Q. What are the key synthetic routes for (R)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves stepwise functionalization of the piperazine core. A common approach includes:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
Benzylation : Alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) at reflux in a polar aprotic solvent (e.g., DMF) .
Hydroxymethyl Introduction : Hydroxymethylation via Mannich reaction or substitution with formaldehyde derivatives, monitored by TLC (hexane:ethyl acetate, 1:2) .
-
Optimization : Yield improvements (75–85%) are achieved by controlling temperature, stoichiometry (1.2 equiv. of benzylating agents), and using catalysts like CuSO₄ for click chemistry steps .
Step Key Reagents/Conditions Yield (%) Boc Protection Boc₂O, Et₃N, DCM, 0°C→RT 80–90 Benzylation BnBr, K₂CO₃, DMF, 60°C 75–85 Hydroxymethylation HCHO, NaBH₄, MeOH 70–80
Q. How is the compound characterized, and what analytical techniques validate its purity and stereochemical integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl protons at δ 7.2–7.4 ppm, Boc tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₇N₂O₃: 329.20) .
- Chiral HPLC : Critical for verifying the (R)-configuration; retention times compared to enantiomeric standards .
- Melting Point/Polarimetry : Consistency with literature values ensures purity and stereochemical homogeneity .
Q. What are common protecting group strategies for the piperazine nitrogen during multi-step syntheses?
- Methodological Answer :
- Boc Protection : Preferred for its stability under basic conditions and ease of removal (TFA/DCM) without affecting the hydroxymethyl group .
- Cbz (Benzyloxycarbonyl) : Used in tandem with Boc for orthogonal protection; hydrogenolysis (H₂/Pd-C) removes Cbz selectively .
- Temporary Protection : Trityl groups for transient masking of secondary amines during hydroxymethyl functionalization .
Advanced Research Questions
Q. How does stereochemistry at the 2-position [(R)-configuration] influence biological activity and receptor binding?
- Methodological Answer :
- Case Study : (R)-configured piperazines show 3–5× higher binding affinity to serotonin receptors (e.g., 5-HT₁A) compared to (S)-enantiomers, attributed to optimal spatial alignment of the hydroxymethyl group in the receptor pocket .
- Experimental Design :
Synthesize both enantiomers via chiral auxiliaries or asymmetric catalysis .
Conduct radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) to compare IC₅₀ values .
| Enantiomer | 5-HT₁A Binding (IC₅₀, nM) | Source |
|---|---|---|
| (R) | 12 ± 2 | |
| (S) | 58 ± 7 |
Q. What methodologies resolve contradictory data between structural modifications and observed biological activity (e.g., increased toxicity vs. efficacy)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. fluorobenzyl) and measure outcomes (e.g., IC₅₀, LD₅₀). For example, fluorination at the benzyl para position enhances lipophilicity but may reduce solubility, requiring trade-off analysis .
- Meta-Analysis : Compare datasets across studies (e.g., hydroxymethyl vs. methyl substitutions in pyranone derivatives) to identify trends .
- Toxicity Mitigation : Co-administration with cyclodextrins improves solubility and reduces toxicity while maintaining activity .
Q. How can researchers design experiments to assess the hydroxymethyl group’s role in modulating pharmacokinetic properties?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with -CH₂OH, -CH₃, or -H at the 2-position.
- Assays :
LogP Measurements : Evaluate hydrophilicity (e.g., -CH₂OH reduces logP by ~0.5 vs. -CH₃) .
Metabolic Stability : Incubate with liver microsomes; hydroxymethyl groups may enhance glucuronidation .
Blood-Brain Barrier (BBB) Penetration : Use in vitro BBB models (e.g., MDCK-MDR1 cells); polar groups like -CH₂OH reduce permeability .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., molecular docking)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A (PDB: 7E2Z). The hydroxymethyl group forms hydrogen bonds with Ser159 and Tyr390 .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data .
Q. How can discrepancies between in vitro and in vivo activity data be addressed for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and tissue distribution .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; hydroxymethyl oxidation to -COOH may reduce CNS activity .
- Species-Specific Differences : Test across models (e.g., murine vs. primate) to account for receptor heterogeneity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
